molecular formula C18H19F3N2O3 B2355305 1-(2-Ethoxyphenyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea CAS No. 1351605-36-1

1-(2-Ethoxyphenyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea

Cat. No.: B2355305
CAS No.: 1351605-36-1
M. Wt: 368.356
InChI Key: LVZNODOHLRNYFO-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea is a useful research compound. Its molecular formula is C18H19F3N2O3 and its molecular weight is 368.356. The purity is usually 95%.
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Biological Activity

1-(2-Ethoxyphenyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea is a synthetic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H20F3N2O3C_{19}H_{20}F_3N_2O_3. The compound features a trifluoromethyl group which enhances its lipophilicity, facilitating cellular penetration. The presence of the ethoxy and hydroxy groups contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group increases the compound's hydrophobicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can modulate the activity of various enzymes and receptors through:

  • Hydrogen Bonding: The hydroxy group can form hydrogen bonds with target proteins, influencing their function.
  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity: Preliminary studies suggest that this compound may inhibit tumor cell proliferation by inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects: It has been noted for its potential to reduce inflammation in various models, which could be beneficial in treating inflammatory diseases.
  • Antimicrobial Properties: Some studies have indicated effectiveness against certain bacterial strains, suggesting a role as an antimicrobial agent.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntitumorInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammation
AntimicrobialEffective against specific bacteria

Case Study 1: Antitumor Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antitumor effects of the compound on human cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Case Study 2: Anti-inflammatory Effects

A separate investigation examined the anti-inflammatory properties using a mouse model of arthritis. The administration of this compound resulted in decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its potential as a therapeutic agent for inflammatory conditions.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O3/c1-2-26-15-11-7-6-10-14(15)23-16(24)22-12-17(25,18(19,20)21)13-8-4-3-5-9-13/h3-11,25H,2,12H2,1H3,(H2,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZNODOHLRNYFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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